molecular formula C8H11Cl2N B1590653 2-(4-Chloro-phenyl)-ethylamine hcl CAS No. 2492-83-3

2-(4-Chloro-phenyl)-ethylamine hcl

Cat. No.: B1590653
CAS No.: 2492-83-3
M. Wt: 192.08 g/mol
InChI Key: RAQLDEHFRPTIHW-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenyl)-ethylamine hcl is a chemical compound that is a useful building block in organic chemistry . It is also known as 4-chlorophenylhydrazine hydrochloride .


Synthesis Analysis

The synthesis of this compound involves several steps. The benzophenone compound 2 was treated with sodium borohydride in methanol to afford the corresponding product of (4-chlorophenyl) (phenyl) methanol (3) in quantitative yield . This alcohol compound 3 was then treated with calcium chloride and hydrochloric acid at 80-90 °C to afford the corresponding derivative of 1-chloro-4-[chloro(phenyl) methyl] benzene (4) in excellent yields .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by single-crystal X-ray diffraction studies . The structure is stabilized by O-H…N and N-H…N hydrogen bond and C-H…π stackings .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is air sensitive and hygroscopic .

Scientific Research Applications

Organometallic Chemistry

  • Orthometalation of Primary Amines: 2-(4-Chloro-phenyl)-ethylamine hydrochloride participates in orthometalation reactions with palladium acetate to form orthometalated complexes. This process highlights its utility in the synthesis of organometallic compounds, demonstrating the flexibility of primary benzylamines in forming complexes even with electron-withdrawing groups like chlorine (Vicente et al., 1997).

Pharmacology

  • Synthesis and Antidepressant Activity: Derivatives of 2-(4-Chloro-phenyl)-ethylamine have been synthesized and evaluated for their potential antidepressant activity, demonstrating the compound's role as a precursor in the development of new therapeutic agents (Yardley et al., 1990).

Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel: Halogen-substituted imidazoline derivatives, structurally related to 2-(4-Chloro-phenyl)-ethylamine, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies showcase the compound's relevance in developing materials that protect against corrosion (Zhang et al., 2015).

Material Science

  • Polydopamine Particles: Polydopamine particles, related to the dopamine structure which shares a phenethylamine backbone similar to 2-(4-Chloro-phenyl)-ethylamine, have been explored for their potential in biomedical applications. These particles are noted for their non-toxicity, blood compatibility, antioxidant properties, and potential as drug delivery materials, illustrating the versatility of phenethylamine derivatives in advanced material science (Sahiner et al., 2018).

Safety and Hazards

2-(4-Chloro-phenyl)-ethylamine hcl is classified as having acute toxicity, both orally and through inhalation and dermal contact. It may cause skin sensitization and is suspected of causing cancer .

Future Directions

Recent advances in the synthesis of organoborane compounds, which include 2-(4-Chloro-phenyl)-ethylamine hcl, have opened up new possibilities for their use in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research will likely focus on further developing these applications.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Chloro-phenyl)-ethylamine hcl may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can undergo reactions such as nucleophilic substitution . This suggests that this compound might interact with its targets through similar mechanisms, leading to changes in the target’s function.

Biochemical Pathways

Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Result of Action

Similar compounds have shown inhibitory activity against various viruses , suggesting that this compound might also have antiviral properties.

Action Environment

For instance, the oxidation of brass in hydrochloric acid solution can be inhibited by a novel heterocyclic compound .

Properties

IUPAC Name

2-(4-chlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQLDEHFRPTIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482465
Record name 2-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2492-83-3
Record name 2492-83-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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